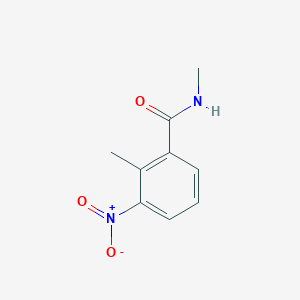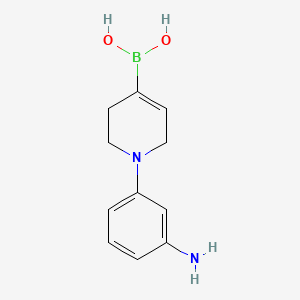
(1-(3-Aminophenyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(3-Aminophenyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a boronic acid group attached to a tetrahydropyridine ring, which is further substituted with an aminophenyl group. The presence of these functional groups allows the compound to participate in a variety of chemical reactions, making it a versatile tool in synthetic chemistry and other scientific disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3-Aminophenyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid typically involves multi-step organic reactions. One common method includes the formation of the tetrahydropyridine ring through a cyclization reaction, followed by the introduction of the aminophenyl group via a substitution reaction. The boronic acid group is then introduced through a boronation reaction, often using boronic acid derivatives as reagents. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Additionally, purification methods like crystallization, distillation, and chromatography are used to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
(1-(3-Aminophenyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: The boronic acid group is particularly useful in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium for coupling reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield boronic esters, while coupling reactions can produce biaryl compounds.
科学的研究の応用
(1-(3-Aminophenyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a probe for studying biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism by which (1-(3-Aminophenyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid exerts its effects is largely dependent on its chemical interactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The aminophenyl group can interact with biological targets through hydrogen bonding and π-π interactions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
(3-Aminophenyl)boronic acid: Shares the aminophenyl and boronic acid groups but lacks the tetrahydropyridine ring.
Phenylboronic acid: Contains the boronic acid group attached to a phenyl ring without additional substituents.
Tetrahydropyridine derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
The uniqueness of (1-(3-Aminophenyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid lies in its combination of functional groups, which allows it to participate in a diverse array of chemical reactions and applications. Its ability to form stable yet reversible covalent bonds with biological molecules makes it particularly valuable in medicinal chemistry and drug design.
特性
分子式 |
C11H15BN2O2 |
|---|---|
分子量 |
218.06 g/mol |
IUPAC名 |
[1-(3-aminophenyl)-3,6-dihydro-2H-pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C11H15BN2O2/c13-10-2-1-3-11(8-10)14-6-4-9(5-7-14)12(15)16/h1-4,8,15-16H,5-7,13H2 |
InChIキー |
LLTWWJQTELBAEV-UHFFFAOYSA-N |
正規SMILES |
B(C1=CCN(CC1)C2=CC=CC(=C2)N)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3a,6a-Dimethyl-3,6-diphenyl-1,4-di[(1,1,1-trimethylsilyl)oxy]perhydropentalene-1,4-dicarbonitrile](/img/structure/B13990807.png)
![4-[(E)-(2,5-dichlorophenyl)diazenyl]-3,5-dimethyl-1H-pyrazole-1-carbothioamide](/img/structure/B13990818.png)
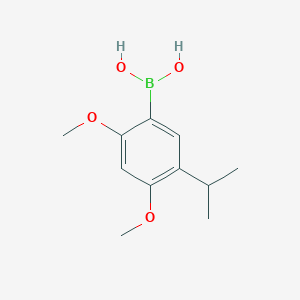
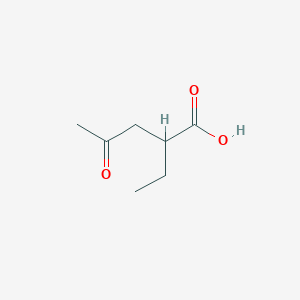
![6-Chloro-9-[2-(4-nitrophenyl)ethyl]-9h-purine](/img/structure/B13990833.png)

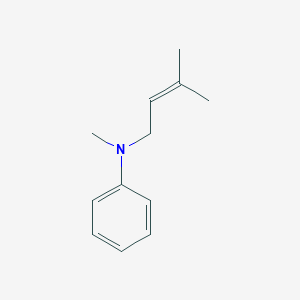

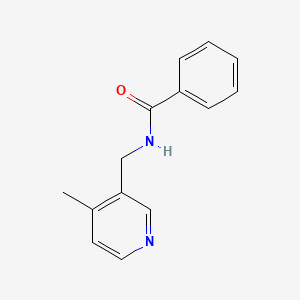
![[5-[Tert-butyl(dimethyl)silyl]oxy-2-ethylphenyl]boronic acid](/img/structure/B13990862.png)
